

An In-depth Technical Guide to 7-Nitroquinazoline: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 7-Nitroquinazoline

Cat. No.: B2879274

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its numerous derivatives, **7-nitroquinazoline** stands out as a pivotal intermediate, offering a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The strategic placement of the nitro group on the quinazoline core imparts unique reactivity and provides a handle for further chemical modifications, making it a valuable building block in drug discovery and development.

This technical guide provides a comprehensive overview of **7-nitroquinazoline**, from its fundamental physicochemical properties to its synthesis and diverse applications. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, empowering researchers to leverage the full potential of this important chemical entity.

Physicochemical Properties of 7-Nitroquinazoline

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. **7-Nitroquinazoline** is a heterocyclic aromatic

compound with the molecular formula $C_8H_5N_3O_2$.

Property	Value	Source
CAS Number	7557-00-8	[1]
Molecular Weight	175.14 g/mol	[1]
Molecular Formula	$C_8H_5N_3O_2$	[1]
Appearance	Expected to be a solid	
Solubility	Soluble in many organic solvents	

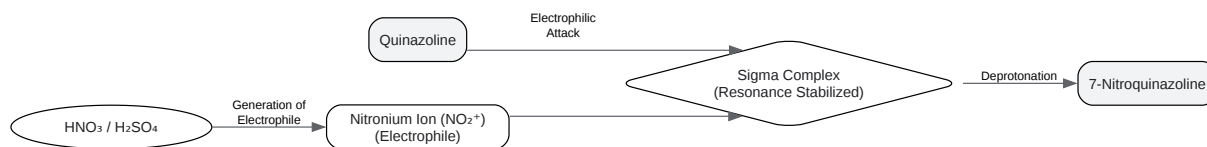
The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the quinazoline ring system, impacting its reactivity and potential for intermolecular interactions. This electronic feature is a key determinant of its utility as a synthetic intermediate.

Synthesis of 7-Nitroquinazoline: A Proposed Pathway

While a variety of methods exist for the synthesis of the quinazoline core, the direct nitration of quinazoline is a common approach for introducing a nitro group. The following proposed synthesis is based on established principles of electrophilic aromatic substitution on the quinazoline ring system.

Reaction Principle

The synthesis of **7-nitroquinazoline** can be achieved through the electrophilic nitration of quinazoline. The reaction involves the treatment of quinazoline with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich quinazoline ring. The regioselectivity of the nitration is influenced by the electronic properties of the quinazoline nucleus.



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Caption: Proposed reaction pathway for the synthesis of **7-Nitroquinazoline**.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general procedures for nitration of similar heterocyclic compounds. Researchers should conduct a thorough risk assessment and optimize the reaction conditions in a controlled laboratory setting.

Materials and Reagents:

- Quinazoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add quinazoline to concentrated sulfuric acid at 0°C (ice bath). Stir until complete dissolution.

- Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinazoline solution, maintaining the temperature below 10°C.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **7-nitroquinazoline** by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

The structural elucidation of **7-nitroquinazoline** relies on a combination of spectroscopic techniques. While a comprehensive set of experimental spectra for this specific compound is not readily available in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effect of the nitro group and the nitrogen atoms in the heterocyclic ring.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to or in proximity to the nitro group and nitrogen atoms will exhibit characteristic downfield shifts.

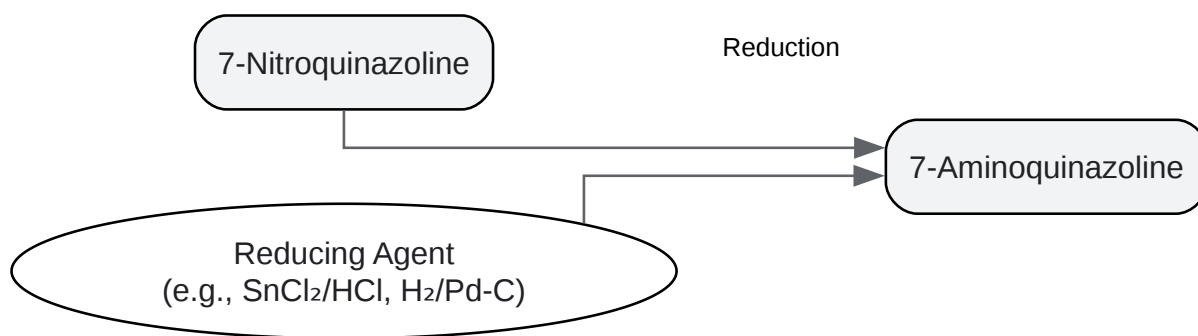
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **7-nitroquinazoline** (175.14 g/mol). Fragmentation patterns can provide further structural information.
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically around 1530-1500 cm^{-1} and 1370-1330 cm^{-1} for asymmetric and symmetric stretching, respectively) and the aromatic C-H and C=C/C=N bonds.

Reactivity and Chemical Properties

The chemical reactivity of **7-nitroquinazoline** is largely dictated by the interplay of the electron-deficient quinazoline ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group

A key transformation of **7-nitroquinazoline** is the reduction of the nitro group to an amino group, yielding 7-aminoquinazoline. This reaction is a critical step in many synthetic pathways as it introduces a versatile nucleophilic center.



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Caption: Reduction of **7-Nitroquinazoline** to 7-Aminoquinazoline.

This transformation opens up a vast array of possibilities for further functionalization, including diazotization, acylation, and alkylation reactions, allowing for the introduction of diverse pharmacophores.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the quinazoline ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (S_NAr) reactions, particularly at positions activated by the ring nitrogens.

Applications in Drug Discovery and Organic Synthesis

7-Nitroquinazoline is a valuable building block in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Intermediate in the Synthesis of Bioactive Molecules

The primary application of **7-nitroquinazoline** is as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[\[5\]](#) The ability to transform the nitro group into an amine allows for the construction of a diverse library of compounds for screening against various biological targets.

Potential Pharmacological Significance

While **7-nitroquinazoline** itself is not typically the final active pharmaceutical ingredient (API), its derivatives have been investigated for a range of pharmacological activities, including:

- **Anticancer Agents:** The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[\[2\]](#)
- **Antimicrobial Agents:** Quinazoline derivatives have shown promise as antibacterial and antifungal agents.[\[3\]](#)
- **Anti-inflammatory Agents:** Certain substituted quinazolines exhibit anti-inflammatory properties.[\[6\]](#)

The synthesis of novel derivatives from **7-nitroquinazoline** continues to be an active area of research in the quest for new and improved therapeutic agents.

Conclusion

7-Nitroquinazoline is a molecule of significant strategic importance in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and chemical behavior is paramount for its effective utilization in the creation of novel compounds with the potential to address unmet medical needs. This guide serves as a foundational resource to stimulate further research and innovation centered around this valuable chemical entity.

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